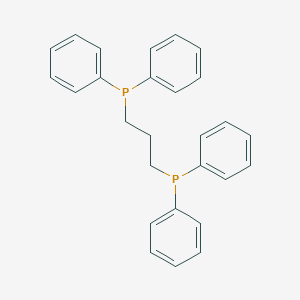

1,3-Bis(diphenylphosphino)propane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193753. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Phosphines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-diphenylphosphanylpropyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26P2/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-12,14-21H,13,22-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEYOSJUKRVCCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064464 | |

| Record name | Phosphine, 1,3-propanediylbis[diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6737-42-4 | |

| Record name | 1,3-Bis(diphenylphosphino)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6737-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(diphenylphosphino)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006737424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(diphenylphosphino)propane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine, 1,1'-(1,3-propanediyl)bis[1,1-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, 1,3-propanediylbis[diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,3-diylbis(diphenylphosphine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(DIPHENYLPHOSPHINO)PROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44R56E2C68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Bite Angle of the DPPP Ligand

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural bite angle of the 1,3-Bis(diphenylphosphino)propane (DPPP) ligand, a critical parameter in coordination chemistry and catalysis. Understanding and controlling the bite angle of diphosphine ligands like DPPP is crucial for designing efficient and selective catalytic systems.

Introduction to the DPPP Ligand and its Bite Angle

This compound (DPPP) is a bidentate phosphine ligand with the chemical formula Ph₂P(CH₂)₃PPh₂.[1] It is a white solid soluble in organic solvents and is widely used in homogeneous catalysis, particularly in reactions involving transition metals like palladium, nickel, and rhodium.[1][2][3] The geometry of the metal complex, and consequently its reactivity and selectivity, is significantly influenced by the chelation of the DPPP ligand.

A key geometric parameter for chelating ligands is the bite angle , defined as the P-M-P angle in a metal-diphosphine complex, where M is the metal center.[4][5] The natural bite angle (βn) is a theoretical value determined by the ligand's backbone geometry, independent of the electronic preferences of a specific metal.[5][6] It is typically calculated using molecular mechanics and represents the sterically preferred chelation angle.[6][7]

Quantitative Data for the Natural Bite Angle of DPPP

The natural bite angle of the DPPP ligand has been determined through computational methods. The accepted value is approximately 91°. This value is presented in the context of other common diphosphine ligands for comparative analysis.

| Ligand | Common Abbreviation | Natural Bite Angle (βn) | Chelate Ring Size |

| 1,2-Bis(diphenylphosphino)ethane | dppe | 85° | 5-membered |

| This compound | dppp | 91° | 6-membered |

Table 1: Comparison of the natural bite angle of DPPP with dppe.[4]

Methodologies for Determining Ligand Bite Angles

The determination of both the natural and actual bite angles of diphosphine ligands involves a combination of computational and experimental techniques.

The natural bite angle (βn) is calculated using molecular mechanics, a computational method that assesses the sterically preferred P-M-P angle based on the ligand's backbone without the influence of a specific metal's coordination preferences.[7]

Protocol for Molecular Mechanics Calculation of Natural Bite Angle:

-

Ligand Model Construction: A digital 3D model of the diphosphine ligand is constructed.

-

Dummy Atom Placement: A "dummy" metal atom is introduced, and the phosphorus atoms of the ligand are coordinated to it. This dummy atom has no electronic properties and serves only as a geometric anchor.

-

Force Field Application: A suitable molecular mechanics force field (e.g., MM2, MM3, or UFF) is applied to the model. This force field consists of potential energy functions that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

-

Energy Minimization: The geometry of the ligand-dummy metal complex is optimized to find its lowest energy conformation. During this process, the P-(dummy atom)-P angle is allowed to relax to its sterically most favorable value.

-

Natural Bite Angle Determination: The resulting P-(dummy atom)-P angle in the energy-minimized structure is taken as the natural bite angle (βn) of the ligand.[7]

The actual bite angle in a metal complex is determined experimentally using single-crystal X-ray diffraction. This technique provides the precise solid-state structure of the coordination compound, including the P-M-P bond angle.[8]

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Single crystals of the metal-DPPP complex of suitable size and quality for X-ray diffraction are grown. This is often achieved by slow evaporation of a solvent from a saturated solution of the complex, or by vapor diffusion.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure. This involves determining the positions of all atoms in the unit cell. The initial structural model is then refined to improve the agreement between the observed and calculated diffraction patterns.

-

Bite Angle Measurement: Once the structure is solved and refined, the precise coordinates of the metal and the two phosphorus atoms are known. The P-M-P bond angle, or the actual bite angle, can then be calculated directly from these coordinates.

Logical Workflow for Ligand Bite Angle Determination and Application

The following diagram illustrates the workflow from the computational determination of the natural bite angle to its experimental validation and application in catalysis.

Caption: Workflow for Bite Angle Analysis.

Conclusion

The natural bite angle of the DPPP ligand is a fundamental parameter that influences its coordination behavior and the performance of its metal complexes in catalysis. A thorough understanding of this property, determined through a combination of computational and experimental methods, is essential for the rational design of catalysts with desired activity and selectivity. The value of approximately 91° for DPPP places it in a versatile position among diphosphine ligands, suitable for a wide range of catalytic applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 1,3-Bis(diphenylphosphino) propane, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 3. This compound [Dppp] [commonorganicchemistry.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Bite angle - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Solubility of 1,3-Bis(diphenylphosphino)propane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,3-Bis(diphenylphosphino)propane (dppp), a common bidentate phosphine ligand crucial in catalysis and organometallic chemistry. Understanding its solubility is paramount for reaction setup, purification, and overall experimental success.

Core Concepts: Solubility Profile

This compound (CAS: 6737-42-4) is a white to off-white crystalline solid. Its solubility is a critical parameter for its application in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. Generally, dppp is insoluble in water but soluble in many common organic solvents.[1][2][3] The solubility in organic solvents can be attributed to the presence of the lipophilic phenyl groups.

Quantitative Solubility Data

| Solvent | CAS Number | Solubility | Temperature (°C) | Notes |

| Water | 7732-18-5 | Insoluble | Not specified | [1][4] |

| Acetone | 67-64-1 | Soluble | Not specified | [1] |

| Toluene | 108-88-3 | Soluble | Not specified | [1] |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble | Not specified | [1] |

| Dichloromethane (DCM) | 75-09-2 | Soluble | Not specified | [5] |

It is important to note that the lack of standardized quantitative data necessitates empirical determination of solubility for specific applications and conditions.

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of solid this compound was not found in the reviewed literature, a general methodology can be adapted from standard laboratory practices for determining the solubility of solid organic compounds.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (dppp)

-

Selected organic solvent (e.g., THF, Dichloromethane, Toluene)

-

Analytical balance

-

Vials or test tubes with caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or rotary evaporator

Procedure:

-

Preparation of Saturated Solution:

-

To a series of vials, add a fixed, accurately weighed amount of the chosen organic solvent.

-

Place the vials in a constant temperature bath set to the desired temperature.

-

Add small, accurately weighed increments of dppp to each vial while stirring continuously.

-

Continue adding dppp until a persistent excess of solid is observed, indicating that a saturated solution has been formed.

-

Allow the solutions to equilibrate at the constant temperature with continuous stirring for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After equilibration, cease stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed syringe fitted with a filter to prevent the transfer of any undissolved solid.

-

Accurately weigh the syringe with the collected solution to determine the mass of the solution.

-

Transfer the solution to a pre-weighed evaporating dish.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the solution in the evaporating dish. This can be done in a fume hood or using a rotary evaporator.

-

Once all the solvent has been removed, accurately weigh the evaporating dish containing the solid dppp residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved dppp by subtracting the initial mass of the empty evaporating dish from the final mass.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved dppp from the total mass of the solution collected.

-

Express the solubility in desired units, such as grams of dppp per 100 mL of solvent or mg/mL.

-

Visualization of dppp in Catalysis

This compound is a cornerstone ligand in many palladium-catalyzed cross-coupling reactions. Its role is to stabilize the palladium catalyst and influence its reactivity and selectivity. Below is a generalized workflow representing the catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as the Heck or Sonogashira reaction, where "dppp" acts as the supporting ligand.

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction with dppp as the ligand.

References

1,3-Bis(diphenylphosphino)propane molecular weight and formula

An In-Depth Technical Guide to 1,3-Bis(diphenylphosphino)propane (dppp)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a prominent bidentate phosphine ligand. Commonly abbreviated as dppp, this organophosphorus compound is a cornerstone in coordination chemistry and homogeneous catalysis, particularly in the synthesis of complex organic molecules relevant to pharmaceutical and materials science industries.

Core Properties and Data

This compound is a white, crystalline solid at room temperature, soluble in organic solvents like chlorocarbons and toluene, but insoluble in water.[1][2][3] It is known to be slightly air-sensitive, degrading over time to its phosphine oxide, which necessitates handling and storage under an inert atmosphere.[1][3]

Quantitative Data Summary

The fundamental chemical and physical properties of dppp are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C₂₇H₂₆P₂ | [1][4][5][6][7] |

| Linear Formula | (C₆H₅)₂P(CH₂)₃P(C₆H₅)₂ | [8][9] |

| Molecular Weight | 412.45 g/mol | [4][6][7][8][10] |

| CAS Number | 6737-42-4 | [1][4][5][8][11] |

| Appearance | White to off-white crystalline solid/powder | [1][3][4][10] |

| Melting Point | 63-65 °C | [2][6][8][10] |

| Purity | Typically available in 97-98% purity | [2][4][8] |

| Solubility | Soluble in organic solvents (e.g., acetone, toluene, DMSO); Insoluble in water | [1][2][3] |

| Natural Bite Angle | 91° | [1] |

Synthesis and Chemical Workflow

The synthesis of dppp is most commonly achieved through a nucleophilic substitution reaction. The workflow involves the deprotonation of diphenylphosphine to form a potent nucleophile, which then reacts with a propane dielectrophile.

Experimental Protocols

Protocol 1: Synthesis of this compound (dppp)

This protocol details the synthesis of dppp via the reaction of lithium diphenylphosphide with 1,3-dibromopropane.[1] The procedure requires an inert atmosphere (argon or nitrogen) and anhydrous solvents to prevent oxidation and side reactions.

Materials:

-

Diphenylphosphine (Ph₂PH)

-

n-Butyllithium (n-BuLi) solution

-

1,3-Dibromopropane

-

Anhydrous Tetrahydrofuran (THF)

-

Degassed water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Schlenk line apparatus

-

Magnetic stirrer and stir bar

Procedure:

-

Apparatus Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

-

Nucleophile Formation:

-

Add anhydrous THF to the flask, followed by diphenylphosphine (2.0 equivalents).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add n-butyllithium (2.0 equivalents) dropwise to the stirred solution. A deep reddish-orange color will appear, indicating the formation of lithium diphenylphosphide (Ph₂PLi).

-

Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

-

Reaction with Dihalopropane:

-

Cool the reaction mixture back to 0 °C.

-

Slowly add a solution of 1,3-dibromopropane (1.0 equivalent) in anhydrous THF.

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

-

Work-up and Isolation:

-

Carefully quench the reaction by the slow addition of degassed water.

-

Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol) to obtain pure dppp as a white crystalline solid.

Role in Homogeneous Catalysis

DPPP is a highly effective bidentate ligand in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Kumada reactions.[1][3] It forms a stable six-membered chelate ring with metal centers like palladium (Pd) or nickel (Ni), influencing the catalyst's steric and electronic properties to enhance reactivity and selectivity.[1]

The general catalytic cycle for a palladium-dppp catalyzed cross-coupling reaction (e.g., Suzuki coupling) is illustrated below. This cycle is fundamental to many C-C bond-forming reactions used in modern organic synthesis.

Protocol 2: General Procedure for Ni-Catalyzed Kumada Coupling

This protocol provides a general method for the Kumada cross-coupling of an aryl bromide with a Grignard reagent, using a pre-formed Ni(dppp)Cl₂ catalyst.

Materials:

-

[this compound]nickel(II) chloride (Ni(dppp)Cl₂)

-

Aryl halide (e.g., 4-bromoanisole)

-

Aryl Grignard reagent (e.g., phenylmagnesium bromide in THF)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) and brine (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask and inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 equivalent) and Ni(dppp)Cl₂ (typically 1-5 mol%) in anhydrous THF or Et₂O.

-

Addition of Grignard Reagent: Cool the mixture to 0 °C. Add the Grignard reagent (1.1-1.5 equivalents) dropwise while stirring.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until completion is confirmed by TLC or GC-MS analysis.

-

Quenching and Work-up:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Extract the mixture with an organic solvent (e.g., Et₂O).

-

Wash the combined organic layers sequentially with saturated NaHCO₃ and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development, highlighting the essential properties, synthesis, and catalytic applications of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Kumada Coupling | NROChemistry [nrochemistry.com]

- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound [Dppp] [commonorganicchemistry.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Air Sensitivity and Stability of 1,3-Bis(diphenylphosphino)propane (dppp)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(diphenylphosphino)propane (dppp) is a prominent bidentate phosphine ligand, indispensable in the realm of coordination chemistry and homogeneous catalysis. Its utility is pronounced in a variety of transition metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The efficacy of dppp is intrinsically tied to its ability to form stable chelate complexes with metal centers, thereby influencing the catalytic activity and selectivity of the reaction.

Despite its wide applicability, dppp is known to be sensitive to atmospheric oxygen, which can compromise its integrity and, consequently, the reproducibility of catalytic processes. This technical guide provides a comprehensive examination of the air sensitivity and stability of dppp, detailing its degradation pathways, quantitative stability data under specific conditions, and standardized protocols for its handling, storage, and stability assessment.

Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₂₇H₂₆P₂ | [1] |

| Molecular Weight | 412.44 g/mol | [2] |

| Appearance | White to off-white solid | [3][4] |

| Melting Point | 63-65 °C | [2] |

| Solubility | Soluble in organic solvents; Insoluble in water. | [3][4] |

| Air Sensitivity | Slightly air-sensitive; degrades in air to the phosphine oxide. | [3][4][5] |

Degradation Pathways

The primary degradation pathway for dppp upon exposure to air is the oxidation of one or both of the phosphorus(III) centers to phosphorus(V). This process is a significant concern as the resulting phosphine oxides exhibit different electronic and coordination properties, which can alter or completely inhibit the desired catalytic activity.

Aerobic Oxidation

In the presence of oxygen, dppp undergoes a sequential oxidation process. The initial product is the dppp monoxide, which can be further oxidized to dppp dioxide.

Other Potential Degradation Routes

While aerobic oxidation is the most common degradation pathway, other factors such as hydrolysis and photolysis can also influence the stability of dppp, although they are less commonly reported.

-

Photostability: Exposure to light, particularly UV radiation, can accelerate the oxidation of phosphines in the presence of air.

Quantitative Stability Data

Quantitative data on the stability of dppp is crucial for designing robust experimental and manufacturing processes. The following data on the photooxidation of dppp has been reported.

Photooxidation Kinetics in Chloroform-d

A study by Imanaka et al. investigated the photooxidation of a series of 1,n-bis(diphenylphosphino)alkanes, including dppp (n=3), in a chloroform-d (CDCl₃) solution upon exposure to a xenon lamp in the air. The reaction was monitored by ³¹P NMR spectroscopy, and the oxidation to the monophosphine oxide was found to follow first-order kinetics.

| Compound | Alkane Chain Length (n) | First-Order Rate Constant (k_obs) / 10⁻⁴ s⁻¹ |

| 1,2-bis(diphenylphosphino)ethane (dppe) | 2 | 2.1 |

| This compound (dppp) | 3 | 3.6 |

| 1,4-bis(diphenylphosphino)butane (dppb) | 4 | 4.5 |

| 1,5-bis(diphenylphosphino)pentane (dpppe) | 5 | 5.3 |

| 1,6-bis(diphenylphosphino)hexane (dpph) | 6 | 5.6 |

Data extracted from Imanaka et al., which followed the photooxidation of diphosphines in CDCl₃ solution in air upon photolysis with a xenon lamp.

Experimental Protocols

Protocol for Assessing Aerobic Stability by ³¹P NMR Spectroscopy

This protocol outlines a general method for monitoring the rate of aerobic oxidation of dppp in solution.

5.1.1 Materials and Equipment

-

This compound (dppp)

-

Degassed deuterated solvent (e.g., chloroform-d, benzene-d₆)

-

NMR tubes

-

Glovebox or Schlenk line

-

NMR spectrometer with ³¹P capabilities

5.1.2 Procedure

-

Sample Preparation (under inert atmosphere):

-

In a glovebox or using Schlenk techniques, accurately weigh a sample of dppp (e.g., 10-20 mg).

-

Dissolve the dppp in a known volume of degassed deuterated solvent (e.g., 0.5 mL) in a clean vial.

-

Transfer the solution to an NMR tube and seal it with a cap.

-

-

Initial NMR Spectrum:

-

Acquire a ³¹P{¹H} NMR spectrum of the sealed sample. This will serve as the time-zero reference, showing a single peak for the pure dppp.

-

-

Exposure to Air:

-

Remove the cap from the NMR tube to expose the solution to the ambient atmosphere.

-

-

Time-Course Monitoring:

-

Acquire subsequent ³¹P{¹H} NMR spectra at regular intervals (e.g., every 30 minutes, 1 hour, or as needed depending on the observed rate of degradation).

-

-

Data Analysis:

-

For each spectrum, integrate the peak corresponding to dppp and the new peaks corresponding to the dppp monoxide and dioxide.

-

Calculate the percentage of dppp remaining and the percentage of each oxidation product at each time point.

-

Plot the concentration of dppp versus time to determine the rate of degradation.

-

Handling and Storage Recommendations

Given its sensitivity to air, proper handling and storage procedures are critical to maintain the purity and integrity of dppp.

-

Storage: Dppp should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it in a cool, dry, and dark place.

-

Handling: For applications requiring high purity and catalytic efficiency, it is best to handle dppp in an inert atmosphere glovebox. If a glovebox is not available, Schlenk line techniques should be employed. Minimize the exposure of solid dppp and its solutions to air.

-

Solvents: Use freshly distilled or degassed anhydrous solvents to prepare solutions of dppp to minimize exposure to dissolved oxygen and water.

Impact on Catalysis

The oxidation of dppp to its corresponding phosphine oxides can have a detrimental effect on catalytic reactions. Phosphine oxides generally have poor coordinating ability compared to phosphines and can lead to:

-

Catalyst Deactivation: The formation of phosphine oxides can displace the active phosphine ligand from the metal center, leading to the formation of inactive or less active catalytic species.

-

Altered Selectivity: A change in the ligand sphere of the metal catalyst can alter the steric and electronic environment, potentially leading to a loss of reaction selectivity.

-

Inconsistent Results: The use of partially oxidized dppp can lead to poor reproducibility of catalytic experiments.

Conclusion

This compound is a versatile and widely used ligand in homogeneous catalysis. However, its slight air sensitivity necessitates careful handling and storage to prevent oxidation to its corresponding phosphine oxides. The primary degradation pathway is the oxidation of the phosphorus atoms, a process that can be monitored quantitatively by ³¹P NMR spectroscopy. While quantitative data on the aerobic stability of dppp under various common laboratory conditions (e.g., different solvents, temperatures, in the absence of light) is not extensively available in the literature, the provided photooxidation data and experimental protocols offer a framework for assessing its stability. By adhering to proper handling and storage procedures, researchers can minimize degradation and ensure the reliability and reproducibility of their catalytic systems.

References

- 1. This compound | C27H26P2 | CID 81219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [Dppp] [commonorganicchemistry.com]

- 3. 1,3-Bis(diphenylphosphino) propane, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound-An Organophosphorus Compound_Chemicalbook [chemicalbook.com]

A Technical Guide to the NMR Spectral Data of 1,3-Bis(diphenylphosphino)propane (dppp)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 1,3-bis(diphenylphosphino)propane (dppp), a widely used bidentate phosphine ligand in coordination chemistry and catalysis. This document presents quantitative NMR data, detailed experimental protocols, and visualizations to aid in the characterization and utilization of this important organophosphorus compound.

Core NMR Spectral Data

The NMR spectral data for this compound are crucial for its identification, purity assessment, and for studying its coordination to metal centers. The following tables summarize the key ¹H, ¹³C, and ³¹P NMR spectral parameters in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

Table 1: ¹H NMR Spectral Data of dppp in CDCl₃

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 7.40 – 7.27 | m | - | 20H, Phenyl groups |

| 2.20 | t | 7.6 | 4H, -P-CH₂- |

| 1.69 – 1.53 | m | - | 2H, -CH₂-CH₂-CH₂- |

Data sourced from a 400 MHz spectrometer.[1] m = multiplet, t = triplet

Table 2: ¹³C{¹H} NMR Spectral Data of dppp in CDCl₃

| Chemical Shift (δ) [ppm] | Multiplicity | P-C Coupling Constant (J) [Hz] | Assignment |

| 138.3 | d | 11.8 | Phenyl C (ipso) |

| 132.7 | d | 18.4 | Phenyl C (ortho or meta) |

| 128.6 | s | - | Phenyl C (para or meta) |

| 28.4 | d | 15.2 | -P-CH₂- |

| 24.5 | t | 12.1 | -CH₂-CH₂-CH₂- |

Data sourced from a 101 MHz spectrometer.[1] d = doublet, t = triplet, s = singlet (due to resolution or small coupling)

Table 3: ³¹P{¹H} NMR Spectral Data of dppp

| Chemical Shift (δ) [ppm] | Solvent |

| ~ -17 | CDCl₃ or C₆D₆ |

The ³¹P NMR chemical shift for free dppp is a single peak. The exact chemical shift can vary slightly depending on the solvent and concentration.

Experimental Protocols

Accurate and reproducible NMR data acquisition for air-sensitive compounds like dppp requires careful sample preparation and handling.

General Protocol for NMR Sample Preparation of Air-Sensitive Compounds

This compound is known to be slightly air-sensitive, potentially oxidizing to the corresponding phosphine oxide.[2][3] Therefore, the use of air-free techniques for NMR sample preparation is recommended for obtaining high-purity spectra.

Materials:

-

This compound (dppp)

-

Deuterated solvent (e.g., CDCl₃), dried and degassed

-

NMR tube with a J. Young's valve or a rubber septum

-

Schlenk line or glovebox

-

Gas-tight syringe

Procedure:

-

Drying and Degassing the Solvent: The deuterated solvent should be thoroughly dried over a suitable drying agent (e.g., molecular sieves) and degassed. Degassing can be achieved by several freeze-pump-thaw cycles on a Schlenk line.

-

Sample Preparation in a Glovebox:

-

Inside an inert atmosphere glovebox, weigh the desired amount of dppp (typically 5-20 mg for ¹H NMR, and 20-50 mg for ¹³C NMR) directly into a clean, dry NMR tube.

-

Using a pipette, add the required volume of the dried and degassed deuterated solvent (typically 0.5-0.7 mL).

-

Cap the NMR tube securely with a J. Young's valve or a septum cap.

-

Gently agitate the tube to ensure the sample is fully dissolved.

-

-

Sample Preparation using a Schlenk Line:

-

Place the weighed dppp into a small flask equipped with a sidearm and a rubber septum.

-

Connect the flask to the Schlenk line and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.

-

Using a gas-tight syringe, add the dried and degassed deuterated solvent to the flask.

-

Once the sample is dissolved, transfer the solution to a J. Young's NMR tube via cannula transfer under a positive pressure of inert gas.

-

-

Data Acquisition:

-

The prepared NMR sample can then be analyzed using a standard NMR spectrometer.

-

For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used for referencing the chemical shifts to 0 ppm.

-

Visualizations

Molecular Structure and NMR Active Nuclei

The following diagram illustrates the molecular structure of this compound, highlighting the key nuclei that are interrogated in NMR spectroscopy.

Caption: Structure of this compound (dppp).

General Experimental Workflow for NMR Analysis

The logical flow from sample preparation to data analysis in an NMR experiment is depicted in the following workflow diagram.

Caption: Generalized workflow for NMR spectroscopy.

References

Synthesis of 1,3-Bis(diphenylphosphino)propane (dppp) from 1,3-Dichloropropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1,3-bis(diphenylphosphino)propane (dppp), a crucial bidentate phosphine ligand in transition-metal catalyzed reactions. The primary focus is on the prevalent synthetic route commencing from 1,3-dichloropropane. This document outlines the detailed reaction mechanism, presents a thorough experimental protocol, and summarizes key quantitative data. Visual representations of the synthetic pathway and experimental workflow are included to facilitate a deeper understanding of the process.

Introduction

This compound, commonly abbreviated as dppp, is an organophosphorus compound with the chemical formula Ph₂P(CH₂)₃PPh₂.[1] It functions as a bidentate ligand, capable of forming stable six-membered chelate rings with various transition metals such as palladium, nickel, and rhodium.[2] This chelation significantly influences the electronic and steric properties of the metal center, thereby enhancing the reactivity and selectivity of catalysts in a myriad of chemical transformations, including important cross-coupling reactions like the Kumada and Heck reactions.[1] Dppp is a white, crystalline solid that is soluble in many organic solvents and is typically handled under an inert atmosphere due to its sensitivity to air.[2][3] This guide details the most common and direct method for the synthesis of dppp: the nucleophilic substitution of 1,3-dichloropropane with an alkali metal diphenylphosphide.

Primary Synthetic Pathway: Nucleophilic Substitution

The most widely employed method for synthesizing dppp involves the reaction of an alkali metal diphenylphosphide with 1,3-dichloropropane.[1][2] This reaction proceeds via a double nucleophilic substitution (S_N2) mechanism. The key nucleophile, lithium diphenylphosphide (Ph₂PLi), is typically generated in situ by the deprotonation of diphenylphosphine (Ph₂PH) with a strong base, such as n-butyllithium (n-BuLi).[2] The resulting diphenylphosphide anion then displaces the chloride ions from the 1,3-dichloropropane backbone to form the desired dppp ligand.

The overall reaction can be represented as follows:

2 Ph₂PLi + Cl(CH₂)₃Cl → Ph₂P(CH₂)₃PPh₂ + 2 LiCl[1]

An alternative, though less common, synthetic route involves the reduction of the corresponding bis(phosphine oxide), 1,3-bis(diphenylphosphoryl)propane.[2][4] Another method utilizes a metal-halogen exchange followed by metathesis.[1][3]

Experimental Protocols

The following section provides a detailed experimental procedure for the synthesis of dppp from 1,3-dichloropropane via the lithium diphenylphosphide intermediate. This procedure necessitates the use of an inert atmosphere (e.g., argon or nitrogen) and anhydrous solvents to prevent the oxidation of the phosphine and the reaction of the organolithium reagent with water.[2]

3.1. Materials and Reagents:

-

Diphenylphosphine (Ph₂PH)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M or 2.5 M)

-

1,3-Dichloropropane

-

Anhydrous Tetrahydrofuran (THF)

-

Degassed Water

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ethanol or Methanol (for recrystallization)

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

3.2. Procedure:

Step 1: Preparation of Lithium Diphenylphosphide (Ph₂PLi)

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add anhydrous THF.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add diphenylphosphine (2.0 equivalents) to the stirred THF.

-

Add n-butyllithium (2.0 equivalents) dropwise to the solution. A distinct color change to a deep reddish-orange is observed, indicating the formation of lithium diphenylphosphide.[2]

-

Stir the solution at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure the complete formation of the phosphide.[2]

Step 2: Reaction with 1,3-Dichloropropane

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

Slowly add a solution of 1,3-dichloropropane (1.0 equivalent) in anhydrous THF to the lithium diphenylphosphide solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[2]

Step 3: Work-up and Isolation

-

Quench the reaction by the slow and careful addition of degassed water.

-

Separate the organic layer.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic layers and dry them over anhydrous sodium sulfate or magnesium sulfate.[2]

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.[2]

Step 4: Purification

-

The crude solid product is purified by recrystallization from hot ethanol or methanol. This process yields dppp as a white crystalline solid.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of dppp via the nucleophilic substitution method.

| Parameter | Value/Description | Reference |

| Reagents & Stoichiometry | ||

| Diphenylphosphine | 2.0 equivalents | [2] |

| n-Butyllithium | 2.0 equivalents (Typically 1.6 M or 2.5 M in hexanes) | [2] |

| 1,3-Dichloropropane | 1.0 equivalent | [1][2] |

| Reaction Conditions | ||

| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |

| Temperature | 0 °C to room temperature | [2] |

| Reaction Time | Overnight | [2] |

| Atmosphere | Inert (Argon or Nitrogen) | [2] |

| Yield & Purification | ||

| Typical Yield | ~89% (can vary based on scale and reagent purity) | [2] |

| Purification Method | Recrystallization from hot ethanol or methanol | [2] |

Visualizations

5.1. Synthesis Pathway of dppp

The following diagram illustrates the two-step reaction sequence for the synthesis of dppp from diphenylphosphine and 1,3-dichloropropane.

Caption: Reaction scheme for the synthesis of dppp.

5.2. Experimental Workflow

The following diagram outlines the key stages of the experimental workflow for the synthesis and purification of dppp.

Caption: Experimental workflow for dppp synthesis.

Conclusion

The synthesis of this compound from 1,3-dichloropropane via nucleophilic substitution with lithium diphenylphosphide is a robust and high-yielding method. This guide has provided a detailed protocol, quantitative data, and visual aids to support researchers in the successful synthesis of this valuable ligand. Careful adherence to anhydrous and inert conditions is paramount to achieving high yields and purity. The versatility of dppp in homogeneous catalysis continues to make its efficient synthesis a topic of significant interest in both academic and industrial research.

References

The Bidentate Phosphine Ligand dppp: A Technical Guide to its Role in Homogeneous Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(diphenylphosphino)propane (dppp) is a cornerstone bidentate phosphine ligand in the field of homogeneous catalysis. Its unique structural and electronic properties, particularly its natural bite angle, make it a versatile and efficient ligand for a wide array of transition metal-catalyzed reactions. This technical guide provides an in-depth analysis of the synthesis, properties, and applications of dppp in key organic transformations. Detailed experimental protocols for the preparation of dppp-metal complexes and their use in catalysis are presented, alongside quantitative data summarizing their performance in various cross-coupling, hydrogenation, and carbonylation reactions. Furthermore, this guide includes detailed diagrams of catalytic cycles and experimental workflows to provide a comprehensive understanding of the role of dppp in modern synthetic chemistry.

Introduction

This compound, commonly abbreviated as dppp, is an organophosphorus compound with the chemical formula Ph₂P(CH₂)₃PPh₂.[1][2] It functions as a bidentate ligand, coordinating to a metal center through its two phosphorus atoms to form a stable six-membered chelate ring.[2] This chelation significantly influences the steric and electronic environment of the metal catalyst, thereby dictating the activity, selectivity, and stability of the catalytic system. This guide will delve into the critical aspects of dppp as a ligand, providing researchers and drug development professionals with a comprehensive resource for its effective utilization.

Synthesis and Properties of dppp

Synthesis of dppp

The most common and straightforward synthesis of dppp involves the reaction of an alkali metal diphenylphosphide with 1,3-dihalopropane.[3] A typical procedure involves the deprotonation of diphenylphosphine with an organolithium reagent, such as n-butyllithium, to generate lithium diphenylphosphide, which then undergoes a nucleophilic substitution with 1,3-dichloropropane or 1,3-dibromopropane.

Key Properties of dppp

The utility of dppp in catalysis is largely governed by its structural and electronic parameters.

| Property | Value | Reference |

| Molar Mass | 412.44 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 63-65 °C | [1] |

| Natural Bite Angle (P-M-P) | ~91° | [2] |

| Tolman Cone Angle | ~127° | [4] |

The natural bite angle of approximately 91° is a defining feature of dppp. This angle is close to the ideal 90° for square planar complexes, which are common intermediates in many catalytic cycles involving Pd(II) and Ni(II). This geometric preference contributes to the high stability of dppp-metal complexes and can influence the regioselectivity and rate of catalytic reactions.[5] The Tolman cone angle of 127° provides a measure of the steric bulk of the ligand, which plays a crucial role in preventing catalyst deactivation and influencing the accessibility of the metal center to substrates.[4]

Synthesis of dppp-Metal Complexes: Experimental Protocols

The dppp ligand readily forms stable complexes with various transition metals, most notably nickel and palladium. These pre-formed complexes are often used as catalyst precursors in cross-coupling reactions.

Synthesis of Dichloro[this compound]nickel(II) - [NiCl₂(dppp)]

Principle: This complex is prepared by the direct reaction of nickel(II) chloride hexahydrate with dppp in an alcohol solvent.[3]

Experimental Protocol:

-

To a flask containing a solution of nickel(II) chloride hexahydrate (1.0 mmol) in 10 mL of 2-propanol, add a solution of this compound (1.0 mmol) in 10 mL of 2-propanol with stirring.

-

A bright orange-red precipitate will form immediately.

-

Stir the mixture at room temperature for 1 hour to ensure complete reaction.

-

Collect the solid product by vacuum filtration, wash with 2-propanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

-

Dry the resulting orange-red crystalline powder under vacuum.

Synthesis of Dichloro[this compound]palladium(II) - [PdCl₂(dppp)]

Principle: This complex is synthesized by the reaction of a labile palladium(II) precursor, such as palladium(II) chloride or bis(acetonitrile)palladium(II) chloride, with dppp.

Experimental Protocol:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) chloride (1.0 mmol) in 20 mL of a suitable solvent like dichloromethane or a mixture of dichloromethane and methanol.

-

To this solution, add a solution of this compound (1.0 mmol) in 10 mL of the same solvent dropwise with stirring.

-

Stir the reaction mixture at room temperature for 2-4 hours. The color of the solution may change, and a precipitate may form.

-

If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum to induce precipitation.

-

Wash the solid product with a small amount of cold solvent and dry under vacuum to yield the [PdCl₂(dppp)] complex as a yellow solid.

Applications of dppp in Homogeneous Catalysis

The dppp ligand has been instrumental in the development of numerous catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions

Dppp is a widely used ligand in palladium- and nickel-catalyzed cross-coupling reactions due to its ability to stabilize the active catalytic species and promote key steps in the catalytic cycle.

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[6] NiCl₂(dppp) is a particularly effective catalyst for this transformation, especially for the coupling of aryl and vinyl halides.[3]

Quantitative Data for Ni-dppp Catalyzed Kumada Coupling:

| Aryl Halide | Grignard Reagent | Product | Yield (%) | Reference |

| 4-Chlorotoluene | Phenylmagnesium bromide | 4-Methylbiphenyl | 95 | [3] |

| 1-Bromonaphthalene | Ethylmagnesium bromide | 1-Ethylnaphthalene | 92 | [3] |

The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is a cornerstone of modern organic synthesis.[7] Palladium complexes of dppp have been shown to be effective catalysts for this reaction.

Quantitative Data for Pd-dppp Catalyzed Suzuki-Miyaura Coupling:

| Aryl Halide | Boronic Acid | Product | Yield (%) | Reference |

| 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 98 | [8] |

| 2-Chloropyridine | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)pyridine | 85 | [9] |

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[10] The use of dppp as a ligand in palladium-catalyzed Heck reactions can influence the regioselectivity of the product, often favoring the formation of the branched (α) isomer, especially when aryl triflates are used as the electrophile.[10][11]

Quantitative Data for Pd-dppp Catalyzed Heck Reaction:

| Aryl Halide/Triflate | Alkene | Major Product | Regioselectivity (α:β) | Yield (%) | Reference |

| Phenyl triflate | Styrene | 1,1-Diphenylethylene (α) | >95:5 | 88 | [10] |

| Iodobenzene | n-Butyl acrylate | n-Butyl cinnamate (β) | <5:95 | 92 | [10] |

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[1] [Pd(dppp)Cl₂] is a competent catalyst for this transformation.[1]

Quantitative Data for Pd-dppp Catalyzed Sonogashira Coupling:

| Aryl Halide | Alkyne | Product | Yield (%) | Reference |

| 4-Iodotoluene | Phenylacetylene | 4-Methyl-1,2-diphenylethyne | 94 | [9] |

| 1-Bromo-2-fluorobenzene | 1-Hexyne | 1-(2-Fluorophenyl)-1-hexyne | 89 | [9] |

Hydrogenation Reactions

Rhodium complexes bearing dppp are active catalysts for the hydrogenation of functionalized olefins. While not typically used for highly enantioselective hydrogenations where specialized chiral ligands are required, Rh-dppp systems are robust and effective for a range of substrates.

Quantitative Data for Rh-dppp Catalyzed Hydrogenation:

| Substrate | Product | Conversion (%) | Selectivity (%) | Reference |

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D,L-phenylalanine methyl ester | >99 | >99 | [12] |

| 1-Octene | Octane | >99 | >99 | [12] |

Carbonylation Reactions

Palladium complexes of dppp are utilized as catalysts for the copolymerization of carbon monoxide and ethylene to produce polyketones.[13] The ligand's bite angle plays a crucial role in determining the rate and selectivity of the polymerization process.

Quantitative Data for Pd-dppp Catalyzed CO/Ethylene Copolymerization:

| Catalyst | TOF (Turnover Frequency) (kg polyketone/mol Pd·h) | Molecular Weight (Mw) ( g/mol ) | Reference |

| [Pd(dppp)(OTs)₂] | 6.0 | 25,000 | [13] |

Catalytic Cycles and Experimental Workflows

Visualizing the intricate steps of a catalytic reaction and the workflow of a typical experiment is crucial for a deeper understanding. The following diagrams, generated using Graphviz (DOT language), illustrate these processes.

Catalytic Cycle for Palladium-dppp Catalyzed Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Workflow for a Ni-dppp Catalyzed Kumada Coupling Reaction

Caption: Experimental workflow for a Kumada coupling reaction.

Conclusion

This compound (dppp) remains a highly valuable and versatile bidentate phosphine ligand in the arsenal of synthetic chemists. Its well-defined steric and electronic properties, particularly its natural bite angle, allow for the formation of stable and active transition metal catalysts. The ability of dppp to promote a wide range of important C-C and C-heteroatom bond-forming reactions, often with high efficiency and selectivity, ensures its continued relevance in academic research and industrial applications, including drug development and materials science. This guide has provided a comprehensive overview of the synthesis, properties, and catalytic applications of dppp, equipping researchers with the necessary knowledge for its successful implementation in their synthetic endeavors.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]

- 5. blogs.rsc.org [blogs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. bilder.buecher.de [bilder.buecher.de]

- 8. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Rh-Catalyzed Highly Enantioselective Hydrogenation of Functionalized Olefins with Chiral Ferrocenylphosphine-Spiro Phosphonamidite Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carbonylation of Ethene Catalysed by Pd(II)-Phosphine Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Chelating Properties of 1,3-Bis(diphenylphosphino)propane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(diphenylphosphino)propane, commonly known as dppp, is a chelating diphosphine ligand with the chemical formula Ph₂P(CH₂)₃PPh₂. It is a white solid, soluble in organic solvents, and is valued in coordination chemistry and homogeneous catalysis for its ability to form stable complexes with a variety of transition metals.[1][2] This guide provides a comprehensive overview of the chelating properties of dppp, focusing on its coordination chemistry, structural features of its metal complexes, and its applications in catalysis, particularly in contexts relevant to pharmaceutical synthesis.

Dppp acts as a bidentate ligand, coordinating to a metal center through its two phosphorus atoms to form a stable six-membered chelate ring.[1][2] This structural feature imparts specific steric and electronic properties to the resulting metal complex, influencing its reactivity and catalytic activity. The natural bite angle of dppp, a critical parameter in determining the geometry and catalytic behavior of its complexes, is approximately 91°.[1][2]

Coordination Chemistry and Structural Data

The flexibility of the three-carbon propane backbone allows dppp to coordinate to a wide range of transition metals, including palladium (Pd), nickel (Ni), platinum (Pt), rhodium (Rh), copper (Cu), iron (Fe), and others. The resulting complexes exhibit well-defined geometries, which have been extensively studied by various analytical techniques.

X-ray Crystallography Data

X-ray crystallography provides precise information on the bond lengths and angles within dppp-metal complexes. This data is crucial for understanding the steric environment around the metal center and the conformation of the chelate ring. Below are tables summarizing key structural parameters for representative palladium and nickel complexes of dppp.

Table 1: Selected Bond Lengths and Angles for [PdCl₂(dppp)]

| Parameter | Value | Reference |

| Pd-P Bond Length (Å) | 2.254(1) - 2.269(1) | [3] |

| Pd-Cl Bond Length (Å) | 2.353(1) - 2.354(1) | [3] |

| P-Pd-P Bond Angle (°) | 94.3(1) | [3] |

| Cl-Pd-Cl Bond Angle (°) | Not specified |

Table 2: Selected Bond Lengths and Angles for [NiCl₂(dppp)]

| Parameter | Value | Reference |

| Ni-P Bond Length (Å) | 2.178(3) - 2.182(4) | [4] |

| Ni-Cl Bond Length (Å) | Not specified | |

| P-Ni-P Bond Angle (°) | 87.46(4) | [5] |

| Cl-Ni-Cl Bond Angle (°) | Not specified |

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are instrumental in characterizing dppp complexes in solution.

³¹P NMR spectroscopy is particularly informative for phosphine-containing compounds. The chemical shift (δ) of the phosphorus atoms in dppp changes upon coordination to a metal center, providing evidence of complex formation.

Table 3: ³¹P NMR Chemical Shifts for dppp and a Palladium Complex

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

| dppp | CDCl₃ | -17.4 | |

| [Pd(OAc)₂ + dppp] | Not specified | ~25 | [6] |

UV-Vis spectroscopy provides information about the electronic transitions within the metal complexes. The absorption maxima (λ_max) can be indicative of the coordination environment and the nature of the metal-ligand interactions.

Table 4: UV-Vis Absorption Data for a Palladium-dppp Complex

| Complex | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| [Pd(k1-S-ptt)₂(k2-dppp)] | Not specified | 277, 345 | Not specified | [1] |

Stability of dppp Complexes

The enhanced stability of chelate complexes compared to their monodentate analogues is known as the chelate effect . This effect is primarily entropic in origin. The formation of a chelate complex from a hydrated metal ion and a bidentate ligand results in a net increase in the number of free solvent molecules, leading to a positive change in entropy and a more favorable Gibbs free energy of formation.

Experimental Determination of Stability Constants

The stability constants of dppp-metal complexes can be determined experimentally using techniques such as potentiometric titration. This method involves the titration of a solution containing the metal ion and the ligand with a standard solution of a strong base. The change in pH is monitored, and the data is used to calculate the formation constants of the complexes.

Role in Catalysis and Pharmaceutical Synthesis

Complexes of dppp with transition metals, particularly palladium, are highly effective catalysts for a wide range of cross-coupling reactions that are fundamental to modern organic synthesis. These reactions are extensively used in the pharmaceutical industry for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. It is a powerful tool for the formation of carbon-carbon bonds. Dppp-ligated palladium catalysts are frequently employed in these reactions.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Palladium-dppp catalysts can be used to control the regioselectivity of this reaction.

Application in Pharmaceutical Synthesis

The catalytic prowess of dppp-metal complexes is highlighted in their application in the synthesis of pharmaceutically relevant molecules. For instance, palladium-dppp catalysts have been utilized in the synthesis of various heterocyclic compounds that form the core of many drug candidates. While a specific, named drug synthesis utilizing a Pd-dppp catalyst was not prominently featured in the initial literature search, the application of such catalysts in the synthesis of complex organic molecules for drug discovery is a well-established principle. The following diagram illustrates a general synthetic scheme where a dppp-ligated palladium catalyst could be employed.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for researchers. Below are protocols for the synthesis of the dppp ligand and a representative palladium complex.

Synthesis of this compound (dppp)

This protocol describes the synthesis of dppp via a nucleophilic substitution reaction.[7]

Materials:

-

Diphenylphosphine (Ph₂PH)

-

n-Butyllithium (n-BuLi) in hexanes

-

1,3-Dibromopropane

-

Anhydrous tetrahydrofuran (THF)

-

Degassed water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Diethyl ether or dichloromethane

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.

-

Under an inert atmosphere, add anhydrous THF to the flask.

-

Slowly add diphenylphosphine (2.0 equivalents) to the stirred THF.

-

Cool the solution to 0 °C using an ice bath.

-

Add n-butyllithium (2.0 equivalents) dropwise to the solution. A deep reddish-orange color will develop, indicating the formation of lithium diphenylphosphide (Ph₂PLi).

-

Stir the solution at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C.

-

Slowly add a solution of 1,3-dibromopropane (1.0 equivalent) in anhydrous THF.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow and careful addition of degassed water.

-

Separate the organic layer and extract the aqueous layer with diethyl ether or dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound as a white solid.

Synthesis of [PdCl₂(dppp)]

This protocol describes a general method for the synthesis of dichloro[this compound]palladium(II).

Materials:

-

Palladium(II) chloride (PdCl₂)

-

This compound (dppp)

-

Acetonitrile or benzonitrile

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve palladium(II) chloride in a minimal amount of hot acetonitrile or benzonitrile.

-

In a separate flask, dissolve an equimolar amount of dppp in the same solvent.

-

Slowly add the dppp solution to the hot palladium salt solution with stirring.

-

A precipitate of the [PdCl₂(dppp)] complex will form.

-

Continue stirring the mixture at an elevated temperature for a short period to ensure complete reaction.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by filtration.

-

Wash the solid with diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield [PdCl₂(dppp)] as a solid.

Workflow for Synthesis and Characterization

A systematic workflow is crucial for the efficient synthesis and thorough characterization of dppp-metal complexes.

Conclusion

This compound is a versatile and robust chelating ligand that plays a significant role in coordination chemistry and homogeneous catalysis. Its ability to form stable six-membered chelate rings with a variety of transition metals makes it an indispensable tool for synthetic chemists. The well-defined structural and electronic properties of its metal complexes, particularly with palladium, have led to their widespread application in cross-coupling reactions that are crucial for the synthesis of fine chemicals and pharmaceuticals. This guide has provided an in-depth overview of the core chelating properties of dppp, supported by quantitative data, experimental protocols, and logical workflows, to serve as a valuable resource for researchers and professionals in the field. Further research into the thermodynamic stability of a broader range of dppp-metal complexes would provide even greater insight into their reactivity and potential for new catalytic applications.

References

An In-depth Technical Guide to the Electronic and Steric Effects of the dppp Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-bis(diphenylphosphino)propane (dppp), a cornerstone bidentate phosphine ligand in transition-metal catalysis. We will delve into its electronic and steric properties, which are pivotal in determining the efficiency, selectivity, and outcome of a wide array of chemical transformations. This document outlines key quantitative data, detailed experimental protocols for its synthesis and use in catalysis, and visual representations of its structural and mechanistic features.

Core Properties of dppp

This compound is an organophosphorus compound with the chemical formula Ph₂P(CH₂)₃PPh₂.[1] It is a white, crystalline solid that is soluble in many organic solvents but insoluble in water.[2][3] Dppp is known to be slightly air-sensitive, degrading to its phosphine oxide over time, and is therefore typically handled under an inert atmosphere.[1][3]

Its significance in coordination chemistry and homogeneous catalysis stems from its ability to act as a bidentate ligand, forming stable six-membered chelate rings with transition metals such as palladium, nickel, and rhodium.[3] This chelation imparts specific steric and electronic effects on the metal center, thereby influencing the reactivity and selectivity of catalytic processes.[3]

Quantitative Data: Steric and Electronic Parameters

The reactivity of metal complexes containing phosphine ligands is largely governed by the steric bulk and electronic nature of the phosphine. These properties are often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively.

Table 1: Steric and Electronic Properties of dppp and Related Diphosphine Ligands

| Ligand | Bite Angle (°) | Tolman Cone Angle (θ) (°) | Tolman Electronic Parameter (TEP) (cm⁻¹) |

| dppp | 91[1] | 125[4] | Not available |

| dppe | 85 | 125[4] | Not available |

| dppm | 74 | 121[4] | Not available |

The bite angle is a critical geometric parameter for bidentate ligands, defined as the P-M-P angle in a metal complex. The 91° bite angle of dppp is a result of the flexible propane backbone, which allows it to form a stable six-membered chelate ring.[1] This intermediate bite angle, larger than that of dppe (1,2-bis(diphenylphosphino)ethane), can significantly influence the outcome of catalytic reactions by altering the geometry and electronic environment of the metal center.

The Tolman cone angle (θ) provides a measure of the steric bulk of a phosphine ligand.[5] For diphosphines, this can be approximated by considering the individual phosphine substituents. While a precise, experimentally determined value for dppp is not consistently reported, values for similar diphosphines are provided for comparison. The steric profile of dppp is crucial in controlling substrate access to the catalytic center and influencing the regioselectivity of reactions.[6]

Spectroscopic Characterization

Spectroscopic techniques such as ³¹P NMR and Infrared (IR) spectroscopy are indispensable for characterizing dppp and its metal complexes.

Table 2: ³¹P NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) (ppm) |

| dppp (free ligand) | CDCl₃ | -17.3 |

| [Pd(dppp)(OAc)₂] | Not specified | (See Figure 2 for spectrum) |

| [NiCl₂(dppp)] | Not specified | Not available |

Note: The ³¹P NMR chemical shift is sensitive to the electronic environment of the phosphorus atom. Upon coordination to a metal center, a downfield shift is typically observed, indicating a decrease in electron density on the phosphorus atom. A singlet peak in the ³¹P NMR spectrum of the free ligand confirms the presence of a single, unoxidized phosphorus environment.[7]

Table 3: Key Infrared (IR) Spectroscopy Bands

| Compound | ν(P-Ph) (cm⁻¹) | ν(P-C) (cm⁻¹) | ν(M-P) (cm⁻¹) |

| dppp (free ligand) | ~1440 | ~690 | - |

| [M(dppp)Cl₂(H₂O)(APY)] | 1430-1434[3] | 681-694[3] | 432-448[3] |

Note: The shift of the P-Ph and P-C stretching frequencies to lower wavenumbers upon coordination is indicative of the electronic interaction between the phosphorus atoms and the metal center.[3] The appearance of a new band corresponding to the M-P stretch further confirms complex formation.[3]

Experimental Protocols

4.1. Synthesis of this compound (dppp)

This protocol describes the synthesis of dppp via the reaction of lithium diphenylphosphide with 1,3-dichloropropane.[1]

Workflow for dppp Synthesis

Workflow for the synthesis of dppp.

Materials:

-

Diphenylphosphine

-

n-Butyllithium (n-BuLi) in hexanes

-

1,3-Dichloropropane

-

Anhydrous tetrahydrofuran (THF)

-

Degassed water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard Schlenk line equipment

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation of Lithium Diphenylphosphide: In a flame-dried Schlenk flask under an inert atmosphere, dissolve diphenylphosphine (2.0 equivalents) in anhydrous THF. Cool the solution to 0 °C using an ice bath. Add n-BuLi (2.0 equivalents) dropwise to the stirred solution. A color change to deep orange-red indicates the formation of lithium diphenylphosphide (Ph₂PLi). Stir the solution at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Reaction with 1,3-Dichloropropane: Cool the reaction mixture back to 0 °C. Slowly add a solution of 1,3-dichloropropane (1.0 equivalent) in anhydrous THF to the lithium diphenylphosphide solution.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Isolation: Carefully quench the reaction by the slow addition of degassed water. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield dppp as a white crystalline solid.

4.2. Suzuki-Miyaura Cross-Coupling using a Pd-dppp Catalyst

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction, a powerful C-C bond-forming reaction, using a palladium catalyst with dppp as the ligand.[8][9]

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Materials:

-

Aryl halide (e.g., aryl bromide)

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound (dppp)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., dioxane, toluene, or DMF)

-

Degassed water (if required by the specific conditions)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Catalyst Pre-formation (optional but recommended): In a Schlenk tube under an inert atmosphere, stir Pd(OAc)₂ (e.g., 1-5 mol%) and dppp (1-5 mol%) in the chosen anhydrous solvent for a few minutes at room temperature.

-

Reaction Setup: To the catalyst mixture, add the aryl halide (1.0 equivalent), arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Reaction Conditions: If necessary, add a small amount of degassed water. Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (monitored by TLC or GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

The choice of base, solvent, and temperature can significantly impact the reaction outcome and should be optimized for specific substrates. The steric and electronic properties of dppp play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[10]

Conclusion

This compound is a versatile and widely used bidentate phosphine ligand. Its well-defined steric and electronic properties, characterized by its natural bite angle and strong electron-donating ability, make it an effective ligand for a variety of transition metal-catalyzed reactions. The ability to form stable six-membered chelate rings allows for fine-tuning of the catalyst's reactivity and selectivity, making dppp an invaluable tool for synthetic chemists in research and industry. Further research into quantifying its electronic properties through standardized methods will continue to refine our understanding and application of this important ligand.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 1,3-Bis(diphenylphosphino) propane, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]